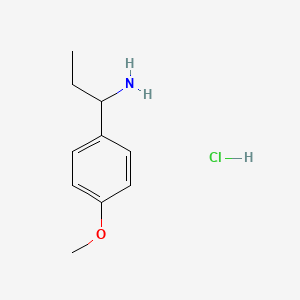

1-(4-Methoxyphenyl)propan-1-amine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-methoxyphenyl)propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO.ClH/c1-3-10(11)8-4-6-9(12-2)7-5-8;/h4-7,10H,3,11H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEPAINWSSZGNKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 1-(4-Methoxyphenyl)propan-1-amine Hydrochloride

This guide provides an in-depth exploration of the synthesis and characterization of 1-(4-Methoxyphenyl)propan-1-amine hydrochloride, a compound of interest for researchers and professionals in drug development. The methodologies detailed herein are presented with a focus on the underlying scientific principles, ensuring both reproducibility and a thorough understanding of the experimental choices.

Introduction

This compound is a primary amine salt with a molecular structure that makes it a valuable building block in medicinal chemistry and organic synthesis. Its potential applications often leverage the substituted phenyl ring and the chiral center at the first carbon of the propane chain. This guide will focus on a robust and widely applicable synthetic route—reductive amination—and the subsequent rigorous characterization required to confirm the identity, purity, and structure of the final product.

Synthesis via Reductive Amination

The synthesis of 1-(4-Methoxyphenyl)propan-1-amine is effectively achieved through the reductive amination of 4-methoxypropiophenone. This one-pot reaction is a cornerstone of amine synthesis due to its efficiency and operational simplicity.[1] The Leuckart reaction, a specific type of reductive amination using ammonium formate or formamide, is a classic and cost-effective method for this transformation.[1][2]

The overall reaction proceeds by the initial formation of an imine from the reaction of 4-methoxypropiophenone with ammonia (derived from ammonium formate), which is then reduced in situ by formic acid (also from ammonium formate) to the desired primary amine.[2][3]

Synthetic Workflow Diagram

Sources

1-(4-Methoxyphenyl)propan-1-amine hydrochloride physical and chemical properties

An In--Depth Technical Guide to 1-(4-Methoxyphenyl)propan-1-amine Hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a chiral primary amine salt of significant interest in the fields of medicinal chemistry and organic synthesis. As a derivative of phenethylamine, it belongs to a class of compounds known for their diverse pharmacological activities. Its structure, featuring a methoxy-substituted phenyl ring and a stereocenter at the α-carbon, makes it a valuable chiral building block for the synthesis of more complex, high-value molecules, particularly in drug discovery and development. This guide provides a comprehensive overview of its core physical and chemical properties, synthesis, analytical characterization, and safety protocols, designed to equip researchers with the foundational knowledge required for its effective application.

Chemical Identity and Structure

Nomenclature and Identifiers

The fundamental identification parameters for this compound are crucial for accurate sourcing, documentation, and regulatory compliance. Due to its chiral nature, distinct identifiers exist for the racemic mixture and its individual enantiomers.

| Parameter | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| Synonym(s) | 4-Methoxy-α-ethylbenzenemethanamine hydrochloride | N/A |

| Molecular Formula | C₁₀H₁₆ClNO | [1] |

| Molecular Weight | 201.69 g/mol | [1] |

| CAS Number (S-enantiomer) | 244145-40-2 | [1][2] |

| CAS Number (Racemate) | 83948-35-0 (for free base) | [3] |

Molecular Structure and Chirality

This compound possesses a single stereocenter at the first carbon (C1) of the propane chain, the point of attachment for the amine group. This gives rise to two non-superimposable mirror-image enantiomers: (S)-1-(4-methoxyphenyl)propan-1-amine and (R)-1-(4-methoxyphenyl)propan-1-amine.

The differentiation between these enantiomers is paramount in drug development, as stereochemistry often dictates pharmacological and toxicological profiles. The hydrochloride salt form enhances the compound's stability and aqueous solubility, rendering it more suitable for handling and various experimental conditions.

Physicochemical Properties

The physical properties of a compound govern its behavior in various laboratory settings, from storage and handling to its use in reactions and formulations.

| Property | Description | Source(s) |

| Appearance | White to off-white solid. | [2] |

| Melting Point | Data not consistently available in public literature; requires experimental determination. | N/A |

| Solubility | As a hydrochloride salt, it is expected to be soluble in water and polar protic solvents like methanol and ethanol. Solubility in non-polar organic solvents is likely limited. | N/A |

| Storage Conditions | Sealed in a dry environment at room temperature.[1][2] Store in a cool, well-ventilated place. | [1][2] |

| Stability | Stable under recommended storage conditions. Avoid exposure to moisture and strong oxidizing agents. | N/A |

Synthesis and Purification

The most common and industrially scalable method for synthesizing primary amines from carbonyl compounds is reductive amination.[4][5] This process is a cornerstone of pharmaceutical synthesis due to its efficiency and the widespread availability of precursors.[4]

Synthesis Workflow: Reductive Amination

The synthesis of 1-(4-methoxyphenyl)propan-1-amine typically proceeds via a one-pot reductive amination of its corresponding ketone precursor, 1-(4-methoxyphenyl)propan-1-one. The process involves two key mechanistic steps:

-

Imine Formation: The ketone reacts with an ammonia source (e.g., ammonium acetate, ammonia in ethanol) to form an intermediate imine. This is a reversible reaction, and the equilibrium is often driven forward by the removal of water.

-

In Situ Reduction: A selective reducing agent, added to the same reaction vessel, reduces the newly formed C=N double bond of the imine to a C-N single bond, yielding the final primary amine.

Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are frequently used as reducing agents because they are mild enough not to reduce the starting ketone but are highly effective at reducing the intermediate iminium ion.[6][7]

Sources

- 1. (S)-1-(4-Methoxyphenyl)propan-1-amine hydrochloride - Lead Sciences [lead-sciences.com]

- 2. (S)-1-(4-Methoxyphenyl)propan-1-aMine hydrochloride | 244145-40-2 [amp.chemicalbook.com]

- 3. 83948-35-0|1-(4-Methoxyphenyl)propan-1-amine|BLD Pharm [bldpharm.com]

- 4. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Reductive Amination - Wordpress [reagents.acsgcipr.org]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

An In-Depth Technical Guide to the Chiral Recognition Mechanisms of 1-(4-Methoxyphenyl)propan-1-amine Hydrochloride

Abstract

The enantioselective recognition of chiral amines is a cornerstone of modern pharmaceutical development and asymmetric synthesis. 1-(4-Methoxyphenyl)propan-1-amine, a chiral primary amine, presents a valuable model for understanding the nuanced intermolecular forces that govern chiral discrimination. This technical guide provides a comprehensive exploration of the theoretical and practical aspects of its chiral recognition. We will delve into the fundamental principles of interaction with various classes of chiral selectors, including polysaccharide-based, Pirkle-type, and cyclodextrin-based systems. Detailed experimental protocols for enantioseparation by High-Performance Liquid Chromatography (HPLC) and enantiomeric purity determination by Nuclear Magnetic Resonance (NMR) spectroscopy are provided, grounded in an explanatory narrative that illuminates the causality behind methodological choices. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the molecular mechanics driving chiral recognition.

Introduction: The Imperative of Chirality

Chirality is a fundamental property of molecules that has profound implications in pharmacology and life sciences. Enantiomers, non-superimposable mirror-image isomers of a chiral compound, often exhibit significant differences in their biological activity, with one enantiomer providing the desired therapeutic effect (the eutomer) while the other may be less active, inactive, or even toxic (the distomer)[1]. Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate the characterization and marketing of the active enantiomer of chiral drugs[2].

1-(4-Methoxyphenyl)propan-1-amine hydrochloride is a chiral molecule featuring a primary amine and a methoxy-substituted aromatic ring. Its structure contains key functional groups that are pivotal for establishing the specific, transient diastereomeric interactions necessary for chiral recognition:

-

A Stereogenic Center: The carbon atom bonded to the amine, the propyl group, the methoxyphenyl ring, and a hydrogen atom.

-

A Primary Amine Group (-NH2): Acts as a hydrogen bond donor and acceptor, and as a site for protonation, enabling strong ionic interactions.

-

A π-Rich Methoxyphenyl Group: Functions as a π-electron donor, capable of engaging in π-π stacking interactions.

-

An Ethyl Group: Provides a steric component that influences how the molecule fits into the chiral environment of a selector.

Understanding the mechanisms by which this molecule is recognized by various chiral selectors is crucial for developing robust methods for its separation, quantification, and utilization in asymmetric synthesis[3].

Foundational Principle: The Three-Point Interaction Model

The most widely accepted principle for chiral recognition is the "three-point interaction model," often attributed to Dalgleish and later elaborated upon by Pirkle[4][5]. This model posits that for effective chiral discrimination to occur, there must be at least three simultaneous points of interaction between the chiral analyte and the chiral selector. Crucially, at least one of these interactions must be stereochemically dependent[6]. For 1-(4-Methoxyphenyl)propan-1-amine, these interactions can be a combination of hydrogen bonds, π-π interactions, dipole-dipole interactions, steric hindrance, and ionic bonds, which collectively create a discernible energy difference between the two transient diastereomeric complexes (Selector-R-Analyte vs. Selector-S-Analyte).

Mechanisms of Chiral Recognition with Key Selector Classes

The choice of chiral selector is paramount and is dictated by the analyte's structure. Here we explore the primary mechanisms by which 1-(4-Methoxyphenyl)propan-1-amine interacts with the most common classes of chiral selectors.

Polysaccharide-Based Chiral Stationary Phases (CSPs)

Polysaccharide derivatives, particularly those of cellulose and amylose carbamates, are the most versatile and widely used CSPs in HPLC[7][8]. Their chiral recognition ability stems from their well-defined helical polymer structures, which create chiral grooves and cavities.

Mechanism of Recognition: The separation of enantiomers on polysaccharide CSPs is a multifactorial process involving a combination of attractive forces and steric effects[9][10]. For 1-(4-Methoxyphenyl)propan-1-amine, the key interactions are:

-

Hydrogen Bonding: The primary amine group of the analyte can form hydrogen bonds with the carbamate (-NHCOO-) moieties on the polysaccharide backbone. The hydroxyl groups can also participate in these interactions[9].

-

π-π Stacking: The electron-rich methoxyphenyl ring of the analyte interacts with the phenyl groups of the carbamate substituents on the chiral selector, such as the 3,5-dimethylphenylcarbamate groups found on highly successful phases like Lux Cellulose-1 and Chiralpak AD[8][9].

-

Steric Inclusion: One enantiomer will fit more snugly into the chiral grooves of the polysaccharide than the other. The ethyl group and the spatial arrangement around the chiral center dictate the steric compatibility, leading to a difference in the stability of the inclusion complexes and, consequently, different retention times.

The combination of these interactions fulfills the three-point model, leading to effective enantioseparation. The relative stability of the transient diastereomeric complexes formed between each enantiomer and the CSP determines the elution order.

Pirkle-Type (Donor-Acceptor) Chiral Stationary Phases

Pirkle-type CSPs are specifically designed based on the principle of π-π complexation[5]. They contain either π-electron acceptor (π-acidic) or π-electron donor (π-basic) aromatic rings[2]. A common example is a CSP with a 3,5-dinitrobenzoyl (DNB) group, which is a strong π-acceptor.

Mechanism of Recognition: Given that the methoxyphenyl ring of 1-(4-Methoxyphenyl)propan-1-amine is a π-electron donor, a π-acceptor Pirkle phase would be a logical choice for its resolution.

-

π-π Interaction (Primary): A charge-transfer complex forms between the π-donor methoxyphenyl ring of the analyte and the π-acceptor DNB ring of the CSP. This is the primary interaction driving retention[5].

-

Hydrogen Bonding (Secondary): The amine group of the analyte can form a hydrogen bond with the carbonyl or nitro groups on the CSP.

-

Steric Interaction (Stereoselective): The orientation of the ethyl group relative to the plane of interaction determines the stability of the complex. For one enantiomer, the ethyl group may cause steric repulsion with the CSP backbone, destabilizing the complex and leading to earlier elution.

The diagram below illustrates this three-point interaction model.

Caption: A diagram illustrating the three-point interaction between an enantiomer of 1-(4-Methoxyphenyl)propan-1-amine and a Pirkle-type CSP.

Cyclodextrin-Based Chiral Selectors

Cyclodextrins (CDs) are chiral, toroidal-shaped cyclic oligosaccharides[1][11]. The exterior of the torus is hydrophilic, while the interior cavity is relatively hydrophobic. This unique structure allows them to form inclusion complexes with guest molecules of appropriate size and polarity[12].

Mechanism of Recognition: Chiral recognition using cyclodextrins, often as additives in capillary electrophoresis or bonded to silica for HPLC, relies on the differential stability of the diastereomeric inclusion complexes formed with each enantiomer[1][11].

-

Hydrophobic Inclusion: The hydrophobic methoxyphenyl group of the analyte partitions into the nonpolar interior cavity of the cyclodextrin.

-

Hydrogen Bonding at the Rim: The polar amine group of the analyte, located outside the cavity, interacts with the secondary hydroxyl groups at the wider rim of the cyclodextrin.

-

Stereoselective Fit: The chirality of the glucose units comprising the cyclodextrin creates a chiral environment. The fit of one enantiomer into the cavity and its interaction with the hydroxyl groups at the rim will be sterically and electronically more favorable than the other, leading to a more stable complex and thus stronger retention[11].

Caption: Model of inclusion complex formation between 1-(4-Methoxyphenyl)propan-1-amine and a cyclodextrin chiral selector.

Chiral Discrimination by NMR Spectroscopy

NMR spectroscopy can be used to determine enantiomeric purity by using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA)[13][14][15]. For a primary amine like our analyte, a CSA such as (18-crown-6)-2,3,11,12-tetracarboxylic acid is highly effective[13].

Mechanism of Recognition: The amine analyte is protonated by the carboxylic acid groups of the crown ether, forming an ammonium cation. This cation then forms a transient diastereomeric complex with the chiral crown ether[13].

-

Ion Pairing: A strong electrostatic interaction occurs between the newly formed ammonium ion of the analyte and the carboxylate groups of the CSA.

-

Hydrogen Bonding: The ammonium group (-NH3+) forms multiple hydrogen bonds with the ether oxygens within the crown ether's macrocyclic ring.

-

Stereochemical Differentiation: The chiral centers on the crown ether create a chiral environment. The different spatial arrangements of the substituents on the two enantiomers of the analyte lead to distinct magnetic environments for their protons. This breaks the magnetic equivalence of the enantiomers, resulting in separate, resolvable signals in the NMR spectrum, allowing for direct quantification of enantiomeric excess (ee)[13][14].

Experimental Protocols and Data Analysis

The following sections provide validated, step-by-step workflows for the chiral analysis of this compound.

Protocol: Chiral HPLC Method Development

This protocol outlines a systematic approach for separating the enantiomers of 1-(4-Methoxyphenyl)propan-1-amine using a polysaccharide-based CSP.

Objective: To achieve baseline separation (Resolution > 1.5) of the (R)- and (S)-enantiomers.

Methodology:

-

Column Selection:

-

Mobile Phase Screening (Normal Phase):

-

Rationale: Normal phase (e.g., hexane/alcohol) often provides the best conditions for the hydrogen bonding and π-π interactions that drive chiral recognition on polysaccharide CSPs[16].

-

Step 2a: Prepare a stock solution of racemic this compound at 1 mg/mL in methanol.

-

Step 2b: Start with a mobile phase of Hexane/Isopropanol (IPA) (90:10, v/v). Since the analyte is a basic amine, add a small amount of an amine additive, such as 0.1% diethylamine (DEA), to the mobile phase.

-

Causality: The DEA acts as a competitor for highly acidic sites on the silica surface, preventing peak tailing and improving peak shape and efficiency[9][17].

-

Step 2c: Equilibrate the column for at least 30 minutes. Inject the sample and monitor the chromatogram (e.g., at 225 nm).

-

Step 2d: If separation is poor, systematically vary the alcohol modifier. Test ethanol in place of IPA, as the smaller size of ethanol can alter the interactions with the CSP[10]. Also, adjust the percentage of alcohol (e.g., try 80:20 and 95:5 Hexane/Alcohol ratios) to modulate retention times.

-

-

Optimization:

-

Once partial separation is observed, fine-tune the mobile phase composition to maximize the resolution factor (Rs).

-

Adjust the flow rate (e.g., 0.5-1.5 mL/min) and column temperature. Lower temperatures often enhance enantioselectivity for separations that are enthalpy-driven[10].

-

Caption: A systematic workflow for developing a chiral HPLC separation method.

Data Presentation and Analysis

Successful separation will yield two distinct peaks in the chromatogram. The enantiomeric excess (% ee) can be calculated from the peak areas (A1 and A2).

% ee = |(A1 - A2) / (A1 + A2)| * 100

| Condition | Enantiomer 1 tR (min) | Enantiomer 2 tR (min) | Resolution (Rs) |

| Hexane/IPA/DEA (90:10:0.1) | 8.5 | 9.2 | 1.3 |

| Hexane/EtOH/DEA (90:10:0.1) | 10.1 | 11.5 | 2.1 |

| Hexane/EtOH/DEA (95:5:0.1) | 15.3 | 17.8 | 2.5 |

| Caption: Table of hypothetical HPLC data showing the effect of mobile phase optimization on retention time (tR) and resolution (Rs). |

Conclusion

The chiral recognition of this compound is a sophisticated process governed by a precise interplay of intermolecular forces. The molecule's structural features—a primary amine, a π-donor aromatic ring, and a stereogenic center—enable it to engage in multiple types of interactions, including hydrogen bonding, π-π stacking, ionic pairing, and steric repulsion. By understanding these fundamental mechanisms, scientists can rationally select the most appropriate chiral selector, whether it be a polysaccharide CSP for HPLC, a Pirkle-type phase for donor-acceptor interactions, or a chiral solvating agent for NMR analysis. The systematic application of these principles, as outlined in the provided protocols, empowers researchers to develop robust and reliable methods for the enantioselective analysis and separation that are critical to advancing pharmaceutical research and development.

References

-

Title: Chiral NMR discrimination of amines: analysis of secondary, tertiary, and prochiral amines using (18-crown-6)-2,3,11,12-tetracarboxylic acid Source: PubMed URL: [Link]

-

Title: Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy Source: Magnetic Resonance in Chemistry URL: [Link]

-

Title: Chiral Discrimination of Acyclic Secondary Amines by 19F NMR Source: Analytical Chemistry URL: [Link]

-

Title: Cyclodextrin Derivatives as Chiral Supramolecular Receptors for Enantioselective Sensing Source: Molecules (MDPI) URL: [Link]

-

Title: Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis Source: Molecules (MDPI) URL: [Link]

-

Title: Review of Applications of β-Cyclodextrin as a Chiral Selector for Effective Enantioseparation Source: Molecules (MDPI) URL: [Link]

-

Title: A Comparison of Enantioselectivity Between Coated and Immobilized Polysaccharide-Based Chiral Stationary Phases Source: Phenomenex Application Note URL: [Link]

-

Title: Schematic illustrating the three-point "Pirkle Rule" required for chiral recognition Source: ResearchGate (from Analytical Chemistry) URL: [Link]

-

Title: Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications Source: Gels (MDPI) URL: [Link]

-

Title: Donor-Acceptor (Pirkle)-type CSPs Source: Chiralpedia URL: [Link]

-

Title: Chiral Stationary Phases for Liquid Chromatography: Recent Developments Source: Molecules (MDPI) URL: [Link]

-

Title: Considerations of chiral recognition relevant to the liquid chromatography separation of enantiomers Source: Chemical Reviews URL: [Link]

-

Title: Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases Source: Chromatography Today URL: [Link]

-

Title: A Review on Chiral Stationary Phases for Separation of Chiral Drugs Source: International Journal of Pharmaceutical and Phytopharmacological Research URL: [Link]

-

Title: Asymmetric Synthesis of Natural Products Source: Heterocycles URL: [Link]

-

Title: Chiral Recognition Mechanisms of four β-Blockers by HPLC with Amylose Chiral Stationary Phase Source: Iranian Journal of Pharmaceutical Research URL: [Link]

-

Title: Chiral Recognition Mechanisms of four β-Blockers by HPLC with Amylose Chiral Stationary Phase Source: Iranian Journal of Pharmaceutical Research (via PMC) URL: [Link]

Sources

- 1. Review of Applications of β-Cyclodextrin as a Chiral Selector for Effective Enantioseparation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. eijppr.com [eijppr.com]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. researchgate.net [researchgate.net]

- 5. Donor-Acceptor (Pirkle)-type CSPs – Chiralpedia [chiralpedia.com]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chiral Recognition Mechanisms of four β-Blockers by HPLC with Amylose Chiral Stationary Phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Chiral Recognition Mechanisms of four β-Blockers by HPLC with Amylose Chiral Stationary Phase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cyclodextrin Derivatives as Chiral Supramolecular Receptors for Enantioselective Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Chiral NMR discrimination of amines: analysis of secondary, tertiary, and prochiral amines using (18-crown-6)-2,3,11,12-tetracarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 17. chromatographytoday.com [chromatographytoday.com]

A Comprehensive Spectroscopic Guide to 1-(4-Methoxyphenyl)propan-1-amine Hydrochloride: An In-depth Technical Analysis

This technical guide provides a detailed exploration of the spectroscopic characteristics of 1-(4-Methoxyphenyl)propan-1-amine hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. In the absence of publicly available experimental spectra, this guide leverages established spectroscopic principles and data from analogous structures to present a robust predictive analysis. This approach not only provides a comprehensive spectral profile of the target molecule but also serves as an educational tool for the structural elucidation of related substituted phenethylamines.

Introduction to this compound

This compound is a primary amine salt with a structure incorporating a p-substituted aromatic ring, a chiral center, and a propyl chain. As a member of the substituted phenethylamine class, its structural confirmation is paramount for its use in research and development. Spectroscopic techniques are the cornerstone of such characterization, providing a detailed fingerprint of the molecule's atomic arrangement and functional groups. This guide will systematically dissect the predicted spectral data from ¹H NMR, ¹³C NMR, IR, and MS, offering a holistic understanding of the molecule's structural features.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the connectivity of hydrogen atoms within a molecule. For this compound, the ¹H NMR spectrum is expected to reveal distinct signals for the aromatic, methoxy, and aliphatic protons.

Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-a | ~ 0.9 - 1.1 | Triplet | 3H |

| H-b | ~ 1.8 - 2.0 | Multiplet | 2H |

| H-c | ~ 4.5 - 4.7 | Triplet | 1H |

| H-d | ~ 3.8 - 3.9 | Singlet | 3H |

| H-e | ~ 7.0 - 7.1 | Doublet | 2H |

| H-f | ~ 7.3 - 7.4 | Doublet | 2H |

| -NH₃⁺ | ~ 8.0 - 9.0 | Broad Singlet | 3H |

Interpretation of the Predicted ¹H NMR Spectrum

The predicted chemical shifts are based on the electronic environment of each proton. The -CH₃ group (H-a) at the end of the propyl chain is expected to appear as a triplet in the upfield region due to coupling with the adjacent methylene protons (H-b). The -CH₂- group (H-b) will likely be a multiplet due to coupling with both the terminal methyl group and the benzylic proton.

The benzylic proton (H-c) , being adjacent to both the aromatic ring and the electron-withdrawing ammonium group, is significantly deshielded and is predicted to be a triplet due to coupling with the neighboring methylene group. The methoxy protons (H-d) will appear as a sharp singlet, as they have no adjacent protons to couple with.

The aromatic protons will present as two doublets due to the para-substitution pattern. The protons ortho to the methoxy group (H-e) are expected to be slightly more shielded than the protons ortho to the propyl-amine group (H-f) . Finally, the protons of the ammonium group (-NH₃⁺) will likely appear as a broad singlet in the downfield region. The broadness is a result of rapid proton exchange with any residual water in the solvent and quadrupole broadening from the nitrogen atom.

Figure 2. Predicted major fragmentation pathways in EI-MS.

Integrated Spectroscopic Analysis

The unambiguous structural confirmation of this compound is achieved through the synergistic interpretation of all spectroscopic data. The ¹H and ¹³C NMR spectra would establish the carbon-hydrogen framework, confirming the presence of the p-methoxyphenyl group and the propan-1-amine chain. The IR spectrum would definitively identify the primary ammonium and ether functional groups. Finally, mass spectrometry would confirm the molecular weight of the free amine and provide fragmentation patterns consistent with the proposed structure. Together, these techniques provide a self-validating system for the comprehensive characterization of the molecule.

Experimental Protocols

General Procedure for NMR Sample Preparation and Analysis:

-

Weigh approximately 5-10 mg of the analyte, this compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O) in an NMR tube.

-

Vortex the tube until the sample is fully dissolved.

-

Insert the NMR tube into the spectrometer.

-

Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum, using standard acquisition parameters.

General Procedure for FT-IR Sample Preparation and Analysis (ATR):

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

-

Record a background spectrum.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum.

-

Clean the ATR crystal thoroughly after analysis.

General Procedure for Mass Spectrometry (EI) Analysis:

-

Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).

-

Introduce the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

Acquire the mass spectrum using electron ionization at a standard energy (e.g., 70 eV).

-

Analyze the resulting spectrum for the molecular ion and characteristic fragment ions.

References

-

Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]

An In-depth Technical Guide to the Solubility Profile of 1-(4-Methoxyphenyl)propan-1-amine hydrochloride in Organic Solvents

This guide provides a comprehensive technical overview of the theoretical and practical considerations for determining the solubility of 1-(4-Methoxyphenyl)propan-1-amine hydrochloride in various organic solvents. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's behavior in solution for applications ranging from synthesis and purification to formulation and drug delivery.

Introduction: The Significance of a Solubility Profile

This compound is an organic salt whose utility in pharmaceutical and chemical synthesis is fundamentally linked to its solubility characteristics. As a primary amine hydrochloride, its structure combines both lipophilic (the methoxyphenyl and propyl groups) and hydrophilic (the ammonium salt) moieties. This amphiphilic nature suggests a complex solubility profile that is highly dependent on the choice of solvent.

A well-defined solubility profile is critical for:

-

Process Chemistry: Selecting appropriate solvents for reaction, crystallization, and purification.

-

Pharmaceutical Formulation: Designing effective drug delivery systems, where solubility dictates dissolution rate and bioavailability.

-

Analytical Method Development: Choosing suitable diluents for techniques like HPLC and spectroscopy.

This document will delve into the molecular interactions that govern solubility, introduce a powerful predictive framework—Hansen Solubility Parameters (HSP)—and provide a robust experimental protocol for quantitative solubility determination.

The Molecular Basis of Solubility: A Game of Intermolecular Forces

The principle of "like dissolves like" is the cornerstone of solubility science, stating that substances with similar intermolecular forces are more likely to be miscible. For this compound, its dissolution in an organic solvent is a thermodynamic process governed by the balance of energy required to break solute-solute and solvent-solvent interactions versus the energy gained from forming new solute-solvent interactions.

The key molecular features of our target compound are:

-

Ionic Interactions: The ammonium chloride group (R-NH₃⁺Cl⁻) is the most dominant feature, capable of strong ion-dipole interactions. This makes the molecule highly polar.

-

Hydrogen Bonding: The ammonium cation is a strong hydrogen bond donor, while the chloride anion and the methoxy group's oxygen are hydrogen bond acceptors.

-

Dipole-Dipole Forces: The polar C-N and C-O bonds contribute to the molecule's overall dipole moment.

-

Van der Waals Forces (Dispersion): The aromatic ring and the alkyl chain provide nonpolar surface area, contributing to weaker dispersion forces.

A solvent's ability to favorably interact with the highly polar, hydrogen-bonding ammonium salt group is the primary determinant of high solubility. Solvents that are poor hydrogen bond acceptors or are nonpolar will be ineffective at overcoming the strong ionic lattice energy of the salt, resulting in poor solubility.

Predictive Framework: Hansen Solubility Parameters (HSP)

To move beyond qualitative descriptions, the Hansen Solubility Parameter (HSP) model provides a quantitative framework for predicting solubility. The model deconstructs the total cohesive energy of a substance into three components, each representing a different type of intermolecular force.

-

δD (Dispersion): Energy from atomic van der Waals forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

The three parameters (δD, δP, δH) are treated as coordinates for a point in a three-dimensional "Hansen space." The guiding principle is that substances with closer HSP coordinates are more likely to be miscible. The distance (Ra) between a solute (1) and a solvent (2) in Hansen space is calculated as:

Ra = √[4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²]

A smaller Ra value indicates a higher affinity and, therefore, a higher predicted solubility.

Estimating the HSP of this compound

Experimentally determined HSP values for this specific compound are not publicly available. However, we can infer its characteristics based on its structure. The most reliable method for prediction is the Yamamoto-Molecular Break (Y-MB) group contribution method, which requires specialized software like HSPiP.

Lacking a direct calculation, we can make the following expert estimations:

-

δD (Dispersion): The aromatic ring and C4 alkyl chain will give this a moderate value, typical of aromatic compounds.

-

δP (Polar): The presence of the C-O and C-N bonds, and especially the ionic nature of the hydrochloride, will result in a very high δP value.

-

δH (Hydrogen Bonding): The ammonium cation is an excellent hydrogen bond donor, and the chloride and oxygen are acceptors. This will lead to a very high δH value.

Overall, this compound is expected to reside in a region of Hansen space characterized by high polarity and high hydrogen bonding capability.

HSP of Common Organic Solvents and Predicted Solubility Profile

The table below lists the HSP values for a range of organic solvents. By comparing these to the expected high δP and δH values of our compound, we can predict a qualitative solubility profile.

| Solvent Class | Solvent | δD (MPa⁰⁵) | δP (MPa⁰⁵) | δH (MPa⁰⁵) | Predicted Solubility | Rationale for Prediction |

| Protic Solvents | Methanol | 15.1 | 12.3 | 22.3 | High | High δP and δH values closely match the solute's expected character. Strong H-bond donor/acceptor. |

| Ethanol | 15.8 | 8.8 | 19.4 | High | Similar to methanol, with strong H-bonding and polarity. | |

| Isopropanol | 15.8 | 6.1 | 16.4 | Moderate | Reduced polarity and H-bonding compared to methanol/ethanol may lower solubility. | |

| Polar Aprotic | DMSO | 18.4 | 16.4 | 10.2 | Moderate-High | Very high polarity (δP) is favorable, but lower H-bonding (acceptor only) may be a limiting factor. |

| Acetone | 15.5 | 10.4 | 7.0 | Low-Moderate | Moderate polarity but relatively weak H-bond accepting capability. | |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | Low | Insufficient polarity and H-bonding to overcome the solute's ionic lattice energy. | |

| Halogenated | Dichloromethane | 17.0 | 7.3 | 7.1 | Very Low | Moderate polarity but very poor H-bonding capability. |

| Aromatic | Toluene | 18.0 | 1.4 | 2.0 | Insoluble | Nonpolar and lacks H-bonding; a poor match. |

| Aliphatic | n-Hexane | 14.9 | 0.0 | 0.0 | Insoluble | Completely nonpolar; a complete mismatch. |

HSP data for solvents compiled from various sources.

This predictive table serves as a powerful starting point for solvent screening, allowing researchers to prioritize solvents that are most likely to be effective, thereby saving time and resources.

Experimental Determination of Solubility

Theoretical predictions must be validated through rigorous experimental measurement. The following protocol outlines a standard isothermal shake-flask method for determining the equilibrium solubility of the compound at a specified temperature (e.g., 25 °C).

Mandatory Visualization: Experimental Workflow

Caption: Isothermal shake-flask solubility determination workflow.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to several screw-capped glass vials. An amount that ensures a solid phase remains after equilibration is crucial.

-

Pipette a precise volume (e.g., 2.0 mL) of the selected organic solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaking incubator or a shaker water bath set to the desired constant temperature (e.g., 25 °C ± 0.5 °C).

-

Agitate the samples at a constant speed for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically adequate. Visual confirmation that the amount of excess solid is no longer decreasing can be used as an indicator.

-

-

Sample Collection and Preparation:

-

Remove the vials from the shaker and allow them to stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a plastic syringe.

-

Immediately attach a chemically resistant syringe filter (e.g., 0.22 µm PTFE) and dispense the clear, particle-free filtrate into a clean, labeled vial. This step is critical to separate the dissolved solute from the undissolved solid.

-

-

Quantitative Analysis:

An In-depth Technical Guide to the Structural Analysis of 1-(4-Methoxyphenyl)propan-1-amine Hydrochloride Diastereomeric Salts

Abstract

This technical guide provides a comprehensive framework for the structural analysis of diastereomeric salts, focusing on the resolution of racemic 1-(4-Methoxyphenyl)propan-1-amine. Aimed at researchers, scientists, and drug development professionals, this document details the principles and practices of diastereomeric salt resolution, from salt formation and crystallization to in-depth structural characterization using a suite of advanced analytical techniques. By explaining the causality behind experimental choices and grounding protocols in established scientific principles, this guide serves as a practical resource for achieving and validating the separation of enantiomers, a critical step in pharmaceutical development.

Introduction: The Imperative of Chirality in Drug Development

1-(4-Methoxyphenyl)propan-1-amine is a chiral primary amine and a valuable building block in the synthesis of various pharmacologically active compounds. Like many chiral molecules, its enantiomers can exhibit markedly different biological activities. One enantiomer may be therapeutically potent, while the other could be inactive or even responsible for adverse effects. Consequently, the separation of racemic mixtures into pure enantiomers is a cornerstone of modern drug development.

One of the most robust and scalable methods for resolving racemates is through the formation of diastereomeric salts.[1][2][3] This process involves reacting the racemic amine with an enantiomerically pure chiral resolving agent, typically a carboxylic acid like tartaric acid.[2][4] The resulting products are diastereomers—stereoisomers that are not mirror images of each other. Unlike enantiomers, diastereomers possess different physicochemical properties, such as solubility, melting point, and crystal structure, which allows for their separation by classical techniques like fractional crystallization.[1][3][5]

This guide provides a detailed exploration of the complete workflow for resolving racemic 1-(4-Methoxyphenyl)propan-1-amine via its diastereomeric hydrochloride salts, with a focus on the rigorous structural analysis required to confirm the identity, purity, and absolute configuration of the separated isomers.

Principles of Diastereomeric Salt Resolution

The success of a classical resolution hinges on the differential properties of the diastereomeric salts formed. When a racemic amine, (R/S)-Amine, is reacted with a single enantiomer of a chiral acid, (R)-Acid, two diastereomeric salts are formed: [(R)-Amine·(R)-Acid] and [(S)-Amine·(R)-Acid].

The fundamental principle is that these two salts are distinct chemical compounds with different three-dimensional arrangements. This structural divergence leads to variations in their crystal lattice energies and solvation properties. A well-chosen solvent system will exploit these differences, creating a significant solubility gap between the two diastereomers.[6] This allows the less soluble salt to selectively crystallize from the solution, while the more soluble one remains in the mother liquor.[6][7]

The choice of resolving agent and solvent is therefore a critical experimental parameter, often determined through systematic screening to maximize the separation efficiency.[6][7]

Conceptual Workflow of Diastereomeric Resolution

The entire process, from the initial racemic mixture to the final, pure enantiomers, can be visualized as a multi-stage workflow. Each stage requires careful execution and analytical verification to ensure the desired outcome.

Caption: Workflow for chiral resolution via diastereomeric salt crystallization.

Experimental Protocols

Formation and Crystallization of Diastereomeric Salts

This protocol describes a general procedure for the formation of diastereomeric salts of 1-(4-Methoxyphenyl)propan-1-amine using L-(+)-tartaric acid as the resolving agent.

Rationale: L-tartaric acid is a readily available and inexpensive chiral resolving agent.[2][8] The choice of an alcohol/water solvent system provides a polar protic medium that is effective for salt formation and allows for fine-tuning of solubility through adjustment of the solvent ratio.[9]

Protocol:

-

Dissolution: Dissolve one molar equivalent of racemic 1-(4-Methoxyphenyl)propan-1-amine in a suitable solvent, such as a 10:1 mixture of ethanol and water, with gentle heating (approx. 50-60°C).

-

Addition of Resolving Agent: In a separate flask, dissolve 0.5 molar equivalents of L-(+)-tartaric acid in a minimum amount of the same solvent mixture.

-

Expert Insight: Using a sub-stoichiometric amount (0.5 eq) of the resolving agent is a common strategy. It ensures that only one enantiomer preferentially crystallizes as a salt, leaving the other enantiomer as a free base in the solution, which can enhance the diastereomeric excess of the crystalline product.[10]

-

-

Salt Formation: Slowly add the tartaric acid solution to the amine solution with continuous stirring. A precipitate may form immediately.

-

Crystallization: Heat the mixture until a clear solution is obtained. Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator (4°C) for several hours (typically 12-24 hours) to induce crystallization.

-

Causality: Slow cooling is crucial for the growth of well-ordered crystals suitable for analysis and prevents the trapping of impurities or the co-precipitation of the more soluble diastereomer.

-

-

Isolation: Collect the precipitated crystals by vacuum filtration. Wash the crystals with a small amount of the cold solvent mixture to remove any adhering mother liquor.

-

Drying: Dry the crystals under vacuum to a constant weight. This is Diastereomeric Salt 1.

-

Second Crop (Optional): The mother liquor can be concentrated to obtain a second crop of crystals, which will be enriched in the more soluble diastereomer (Diastereomeric Salt 2).

Structural Analysis Techniques

Once the diastereomeric salts are isolated, a multi-faceted analytical approach is required to confirm their structure, purity, and absolute configuration.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive method for determining the three-dimensional structure of a crystalline solid, providing unambiguous proof of the relative and absolute configuration of stereocenters.[11][12][13]

Principle: By analyzing the diffraction pattern of X-rays passing through a single crystal, one can construct a precise electron density map of the molecule. For chiral molecules in a non-centrosymmetric space group, anomalous dispersion effects can be used to determine the absolute stereochemistry, often expressed through the Flack parameter.[11][14]

Protocol:

-

Crystal Selection: Select a high-quality single crystal (typically 0.1-0.3 mm in size) free of visible defects under a microscope.

-

Mounting: Mount the crystal on a goniometer head.

-

Data Collection: Place the goniometer on the diffractometer. Data is collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Structure Solution & Refinement: The diffraction data is processed to solve the crystal structure. The resulting model is refined to fit the experimental data, yielding precise bond lengths, angles, and atomic positions.

-

Absolute Configuration Assignment: The absolute configuration is determined by analyzing the anomalous scattering data. A Flack parameter value close to zero for the correct enantiomer confirms the assignment with high confidence.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for distinguishing between diastereomers in solution.[5][15] Because diastereomers are different chemical compounds, their corresponding nuclei exist in magnetically non-equivalent environments, leading to distinct signals in the NMR spectrum.[5][16]

Principle: In ¹H NMR, protons in one diastereomer will experience slightly different local magnetic fields compared to the analogous protons in the other diastereomer. This results in different chemical shifts (δ) and potentially different coupling constants (J). The ratio of the integrals for a pair of well-resolved signals directly corresponds to the diastereomeric ratio.[5][15]

Protocol:

-

Sample Preparation: Dissolve an accurately weighed sample of the diastereomeric salt in a deuterated solvent (e.g., D₂O, Methanol-d₄).

-

Data Acquisition: Acquire high-resolution ¹H and ¹³C NMR spectra. Advanced 2D NMR experiments like COSY or HSQC can be used to aid in signal assignment.

-

Spectral Analysis:

-

Identify pairs of signals corresponding to the two diastereomers. Protons close to the stereocenters (e.g., the methine proton at C1) are most likely to show the largest chemical shift differences.

-

Integrate a pair of non-overlapping signals, one for each diastereomer.

-

Calculate the diastereomeric excess (d.e.) using the formula: d.e. (%) = [(Integral_major - Integral_minor) / (Integral_major + Integral_minor)] * 100.

-

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is an essential technique for assessing the enantiomeric purity of the amine after it has been liberated from the diastereomeric salt.[17][18][19]

Principle: The separation is achieved on a chiral stationary phase (CSP).[17][18] The CSP contains a single enantiomer of a chiral selector that transiently interacts with the enantiomers of the analyte. These interactions form temporary diastereomeric complexes with different stabilities, leading to different retention times on the column.

Protocol:

-

Sample Preparation: Liberate the free amine from the purified diastereomeric salt by dissolving the salt in water and adding a base (e.g., 1M NaOH) to pH > 10. Extract the free amine with an organic solvent (e.g., ethyl acetate), dry the organic layer, and evaporate the solvent. Dissolve the resulting amine in the mobile phase.

-

Column Selection: Choose a suitable CSP. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for separating chiral amines.[17][20]

-

Method Development:

-

Mobile Phase: Start with a typical mobile phase for the selected column, such as a mixture of hexane and isopropanol with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape.

-

Optimization: Adjust the ratio of the solvents to optimize the resolution and retention time.

-

-

Analysis: Inject the sample and record the chromatogram. The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers.

Data Interpretation and Comparative Analysis

A comprehensive analysis requires synthesizing data from all techniques. The table below illustrates the type of comparative data that should be generated to fully characterize the separated diastereomeric salts.

| Property | Diastereomeric Salt 1 ((R)-Amine·(L)-Acid) | Diastereomeric Salt 2 ((S)-Amine·(L)-Acid) | Rationale & Significance |

| Melting Point | e.g., 185-187 °C | e.g., 172-174 °C | Different melting points are a primary indicator of successful separation into distinct compounds. |

| Solubility (in Ethanol) | Lower | Higher | The difference in solubility is the physical basis for separation by fractional crystallization. |

| ¹H NMR (δ, ppm) | C1-H: 4.25 (t) | C1-H: 4.18 (t) | Different chemical shifts confirm the presence of distinct diastereomers in solution. |

| SC-XRD Result | Confirmed (R, L) configuration | - | Provides definitive proof of the absolute and relative stereochemistry of the less soluble salt. |

| HPLC of Liberated Amine | >99% e.e. (R-enantiomer) | Enriched in S-enantiomer | Confirms the enantiomeric purity of the final product after removal of the resolving agent. |

Molecular Interactions Diagram

The specific interactions within the crystal lattice dictate which diastereomer is less soluble. These interactions typically involve a network of hydrogen bonds between the ammonium group of the amine, the carboxylate and hydroxyl groups of the tartrate, and the chloride counter-ion.

Caption: Key interactions in a diastereomeric salt crystal lattice.

Conclusion

The structural analysis of diastereomeric salts is a critical process in the development of single-enantiomer pharmaceuticals. A successful resolution is not merely the act of crystallization but a systematic process validated by a suite of orthogonal analytical techniques. By combining classical methods like crystallization with powerful modern tools such as SC-XRD, NMR, and chiral HPLC, researchers can confidently determine the structure, purity, and absolute configuration of their target molecules. This guide provides the foundational principles and practical protocols to navigate this complex but essential workflow, ensuring the scientific integrity and success of chiral drug development programs.

References

- A Comparative Guide to Determining Diastereomeric Ratios: NMR Spectroscopy vs. Alternative Methods. (n.d.). Benchchem.

- Analyze of stereoisomer by NMR. (n.d.). JEOL Ltd.

- Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. (2020). ACS Omega.

- Can NMR be used to separate enantiomers or diastereomers?. (2022). Reddit.

- Chiral resolution. (n.d.). chemeurope.com.

- Chiral HPLC Separations. (n.d.). Phenomenex.

- Determination of absolute configuration using X-ray diffraction. (2017). University of Edinburgh Research Explorer.

- Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. (n.d.). ResearchGate.

- Diastereomeric recrystallization. (n.d.). Wikipedia.

- Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI.

- Formation and Crystallization based Separation of Diastereomeric Salts. (n.d.). MPG.PuRe.

- HPLC separation of enantiomers using chiral stationary phases. (2007). Česká a slovenská farmacie.

- Lam, A. W. H., & Ng, K. M. (n.d.). 394e Chiral Resolution Via Diastereomeric Salt Crystallization. AIChE.

- Method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast. (n.d.). Google Patents.

- Resolution via salt formation (ionic bonding). (2021). Stereochemistry - Stereoelectronics.

- Technical Support Center: Solvent Effects on Diastereomeric Salt Formation with (-)-Camphoric Acid. (n.d.). Benchchem.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Chiral_resolution [chemeurope.com]

- 3. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]

- 4. stereoelectronics.org [stereoelectronics.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 8. Application of mixtures of tartaric acid derivatives in resolution via supercritical fluid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CN102199098B - New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine - Google Patents [patents.google.com]

- 10. EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]

- 13. Thieme E-Books & E-Journals [thieme-connect.de]

- 14. research.ed.ac.uk [research.ed.ac.uk]

- 15. Analyze of stereoisomer by NMR | Applications Notes | JEOL Ltd. [jeol.com]

- 16. reddit.com [reddit.com]

- 17. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 18. csfarmacie.cz [csfarmacie.cz]

- 19. phx.phenomenex.com [phx.phenomenex.com]

- 20. Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application - PMC [pmc.ncbi.nlm.nih.gov]

1-(4-Methoxyphenyl)propan-1-amine hydrochloride safety, handling, and disposal guidelines

An In-depth Technical Guide to the Safe Handling and Disposal of 1-(4-Methoxyphenyl)propan-1-amine hydrochloride

Chemical Identification and Physicochemical Properties

This compound is an amine salt, typically encountered as a solid in research settings.[1][2] Understanding its fundamental properties is the first step in a thorough risk assessment. While comprehensive experimental data for this specific compound is not broadly published, properties can be inferred from structurally similar compounds and supplier specifications.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | Value / Information | Source(s) |

| Chemical Name | This compound | [3] |

| Synonyms | (S)-1-(4-Methoxyphenyl)propan-1-amine hydrochloride | [2] |

| CAS Number | 244145-40-2 (for S-enantiomer) | [1][2] |

| Molecular Formula | C₁₀H₁₆ClNO | [2][3] |

| Molecular Weight | 201.69 g/mol | [2] |

| Appearance | White to off-white solid | [1] |

| Storage | Sealed in a dry place at room temperature.[1][2] Hygroscopic; air and light sensitive. Handle and store under inert gas. | [1][2] |

| Solubility | Soluble in water. | [4] |

Hazard Identification and Toxicological Profile

Amine hydrochlorides as a class, particularly aromatic amines, warrant careful handling due to potential irritant and toxicological properties.[5] Based on data from analogous compounds, this compound is classified as hazardous.[6][7]

GHS Hazard Classification:

Table 2: GHS Hazard and Precautionary Statements

| Code | Statement | Source(s) |

| H302 | Harmful if swallowed. | [1][7] |

| H315 | Causes skin irritation. | [1][7][8] |

| H319 | Causes serious eye irritation. | [1][7][8] |

| H335 | May cause respiratory irritation. | [1][7][8] |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [8] |

| P264 | Wash skin thoroughly after handling. | [8] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [8] |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | [8] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [8] |

| P501 | Dispose of contents/container to an approved waste disposal plant. | [8] |

The primary routes of exposure are inhalation of the dust, skin contact, eye contact, and ingestion.[8] Skin contact may lead to inflammation, itching, and redness, while eye contact can result in pain and redness.[8] Inhalation of dust can irritate the respiratory system.[8]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is critical, prioritizing engineering and administrative controls, supplemented by robust PPE. This hierarchy of controls is a foundational concept in laboratory safety.

Caption: Hierarchy of controls for mitigating chemical exposure.

Engineering Controls:

-

Chemical Fume Hood: All weighing and handling of the solid compound, as well as the preparation of solutions, must be conducted in a certified chemical fume hood to prevent inhalation of dust and vapors.[9][10]

-

Ventilation: Ensure the laboratory is well-ventilated to minimize background concentrations.[8][11]

-

Safety Stations: Eyewash stations and safety showers must be readily accessible and tested regularly.[6][12]

Personal Protective Equipment (PPE): The selection of PPE is the final barrier between the researcher and the chemical. It should be chosen based on the specific hazards of this compound.[12][13]

Table 3: Recommended Personal Protective Equipment

| Body Part | PPE Specification | Rationale and Source(s) |

| Hands | Chemical-resistant gloves (e.g., Nitrile). | Disposable nitrile gloves provide adequate splash protection.[14] Gloves must be inspected before use and disposed of after handling or upon contamination.[12] |

| Eyes/Face | ANSI Z.87.1-compliant safety goggles. | Protects against dust particles and splashes.[14] A face shield should be worn over goggles if there is a significant splash risk.[14][15] |

| Body | Laboratory coat. | Provides a removable barrier to protect skin and personal clothing.[9][12] Should be buttoned completely.[14] |

| Respiratory | Not required under normal use with a fume hood. | If engineering controls fail or for major spills, a NIOSH-approved respirator may be necessary.[10][14] Use requires formal training and fit-testing.[14] |

| Feet | Closed-toe, closed-heel shoes. | Protects feet from spills and dropped items.[12][14] |

Safe Handling and Storage Protocols

Adherence to standardized procedures is crucial for minimizing risk during routine laboratory operations.

Protocol for Handling Solid this compound:

-

Preparation: Before handling, ensure the fume hood is operational and the sash is at the appropriate height. Don all required PPE as specified in Table 3.

-

Weighing: Conduct all weighing operations on a balance located inside the fume hood to contain any airborne dust.

-

Transfer: Use a spatula to transfer the solid. Avoid generating dust clouds. If transferring to a flask for dissolution, do so slowly and carefully.

-

Cleaning: After handling, decontaminate the spatula and work surface. Wipe down the area with a damp cloth (if compatible) to collect any residual dust, disposing of the cloth as hazardous waste.

-

Post-Handling: Wash hands thoroughly with soap and water after removing gloves.[6][8]

Storage Requirements:

-

Store in a tightly sealed container to prevent absorption of moisture (hygroscopic nature).[8]

-

Keep in a cool, dry, and well-ventilated area.[16]

-

Store away from incompatible materials such as strong oxidizing agents.[5]

-

The storage area should be clearly labeled and secured.[8]

First-Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure. All laboratory personnel must be familiar with these procedures and the location of safety equipment.

Caption: First-aid response workflow for chemical exposure.

-

Inhalation: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[4][7][8]

-

Skin Contact: Immediately remove contaminated clothing.[8] Flush the affected skin with copious amounts of water for at least 15 minutes.[17] If irritation persists, get medical advice.[8]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, holding the eyelids open.[8][17] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.[4]

-

Ingestion: Do NOT induce vomiting.[4][18] Rinse the mouth with water and have the person drink plenty of water.[4][7] Never give anything by mouth to an unconscious person.[19] Call a poison center or doctor immediately.[6][7]

In all cases of exposure, consult a physician and provide them with the Safety Data Sheet (SDS) for the compound.[8][17]

Accidental Release Measures (Spill Response)

A prepared response is essential for managing chemical spills safely and effectively. The response protocol depends on the scale of the spill.[20]

-

Minor Spill (Incidental): A small spill (<1 g) of a known material that can be safely cleaned up by trained laboratory personnel without posing a significant inhalation or fire hazard.[20][21]

-

Major Spill: A large quantity spill, a spill of a highly toxic material, or a spill that presents an immediate fire or respiratory hazard, requiring evacuation and professional emergency response.[20][21]

Protocol for Minor Solid Spill Cleanup:

-

Alert & Secure: Alert personnel in the immediate area.[21] Restrict access to the spill zone.

-

Assess & Equip: Consult the SDS.[18] Don appropriate PPE, including gloves, goggles, and a lab coat.[18]

-

Contain & Absorb: Gently cover the solid spill with an inert absorbent material like vermiculite or sand to prevent it from becoming airborne.[20][22][23] Do NOT use paper towels.[20]

-

Collect: Carefully sweep or scoop the absorbed material into a designated, leak-proof container for hazardous waste.[6][21]

-

Decontaminate: Wipe the spill area with a damp cloth and soapy water.[21] Collect all cleaning materials (cloths, gloves) in the hazardous waste container.

-

Dispose & Restock: Label the container with a hazardous waste tag and move it to the satellite accumulation area.[21] Restock the spill kit.[21]

Caption: Step-by-step workflow for a minor solid chemical spill.

Disposal Considerations

Chemical waste management is governed by strict regulations to protect human health and the environment.[24][25] All waste generated from the use of this compound must be treated as hazardous waste.

Waste Management Principles:

-

Cradle-to-Grave Responsibility: The generator of the hazardous waste is responsible for its safe management from generation to final disposal.[25][26][27]

-

Waste Determination: The generator must determine if their waste is hazardous according to federal (EPA, RCRA) and state regulations.[26][27]

-

Segregation: Do not mix this waste with non-hazardous materials. Store in a separate, designated hazardous waste container.[9]

Protocol for Waste Disposal:

-

Solid Waste Collection: Place unused compound and grossly contaminated materials (e.g., spill cleanup debris) into a chemically resistant, sealable container.[9]

-

Liquid Waste Collection: Collect solutions containing the compound in a separate, compatible, and clearly labeled hazardous waste container.[9]

-

Labeling: Affix a "Hazardous Waste" label to the container immediately.[9][24] The label must include the full chemical name, all components (including solvents) with percentages, and associated hazards.[9]

-

Accumulation: Store the waste container in a designated satellite accumulation area, which should be secure and away from general lab traffic.[9] Keep the container closed except when adding waste.

-

Container Decontamination: Triple-rinse empty containers that held the compound with a suitable solvent.[9] Collect all rinsate as hazardous liquid waste.[9] After the label is defaced, the decontaminated container may be disposed of as regular trash, pending institutional policy.[9]

-

Pickup: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[6][8]

References

- Regulations for Chemical Waste. (n.d.). Solubility of Things.

- Safety Data Sheet: N-Ethyl-1-(4-methoxyphenyl)propan-2-amine. (n.d.). AK Scientific, Inc.

- Safety Data Sheet: 4'-Methoxypropiophenone. (2021-12-24). Fisher Scientific.

- What Regulations Govern Hazardous Waste Management? (2025-01-06). Chemistry For Everyone.

- Spill Cleanup Quick Reference. (n.d.). Unknown Source.

- What are the key regulations for industrial waste disposal? (2025-07-17). Simple But Needed.

- 1-(4-Methoxyphenyl)propan-1-amine;chloride. (n.d.). PubChem, NIH.

- Hazardous Waste Compliance and Assistance. (n.d.). Missouri Department of Natural Resources.

- Personal Protective Equipment. (2025-09-12). US EPA.

- Summary of Hazardous Waste Regulations. (2024-08-12). Florida Department of Environmental Protection.

- Personal Protective Equipment (PPE). (n.d.). CHEMM.

- Safety Data Sheet. (2025-11-06). Sigma-Aldrich.

- Chemical Spill Procedures. (n.d.). Cornell EHS.

- Chemical Safety: Personal Protective Equipment. (n.d.). Unknown Source.

- Safeguarding Your Laboratory: Proper Disposal Procedures for Florfenicol Amine (hydrochloride). (n.d.). Benchchem.

- Chemical spill cleanup procedures. (2021-09-02). J&K Scientific LLC.

- 5 Types of PPE for Hazardous Chemicals. (2022-12-07). Hazmat School.

- (S)-1-(4-Methoxyphenyl)propan-1-aMine hydrochloride. (n.d.). ChemicalBook.

- Safety Data Sheet: 2-(4-Methoxyphenyl)propan-2-amine hydrochloride. (2023-01-02). Combi-Blocks, Inc.

- Safety Data Sheet: 1-Amino-3-(4-methoxyphenoxy)propan-2-ol. (2023-08-23). Fisher Scientific.

- Safety Data Sheet: (R)-1-(3-Methoxyphenyl)propan-1-amine hydrochloride. (n.d.). AK Scientific, Inc.

- Safety Data Sheet: DSPE-PEG2-azide. (2025-03-07). BroadPharm.

- Laboratory Chemical Spill Cleanup and Response Guide. (n.d.). CUNY.

- (S)-1-(4-Methoxyphenyl)propan-1-amine hydrochloride. (n.d.). Lead Sciences.

- Chemical Spill Procedures. (2024-03-29). Environmental Health and Safety.

- OSHA Technical Manual (OTM) - Section VIII: Chapter 1. (n.d.). Occupational Safety and Health Administration.

- Safety Data Sheet: Indan-2-amine. (2023-09-01). Fisher Scientific.

- Safety Data Sheet: 2-{[4-(4-methoxyphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid. (n.d.). Enamine.

- Safe Handling Practices for Laboratory Chemicals. (2025-05-26). GZ Industrial Supplies.

- What are the Health and Safety Guidelines for Using Amines? (n.d.). Unknown Source.

- (R)-1-(4-methoxyphenyl)propan-2-amine hydrochloride. (n.d.). Advanced ChemBlocks.

- 1-(4-Methoxyphenyl)-1-propanol. (n.d.). PubChem.

- Material Safety Data Sheet: ADDOCAT KE-9018 363D. (n.d.). Tri-iso.

- 1-(4-Methoxyphenyl)propan-1-amine. (n.d.). BLDpharm.

- Chemical Safety Data Sheet: 1-(4-Methoxyphenyl)-2-methylpropan-1-ol. (2025-07-26). ChemicalBook.

Sources

- 1. (S)-1-(4-Methoxyphenyl)propan-1-aMine hydrochloride | 244145-40-2 [amp.chemicalbook.com]

- 2. (S)-1-(4-Methoxyphenyl)propan-1-amine hydrochloride - Lead Sciences [lead-sciences.com]

- 3. 1-(4-Methoxyphenyl)propan-1-amine chloride | C10H15ClNO- | CID 20104753 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. diplomatacomercial.com [diplomatacomercial.com]

- 6. fishersci.com [fishersci.com]

- 7. broadpharm.com [broadpharm.com]

- 8. aksci.com [aksci.com]

- 9. benchchem.com [benchchem.com]

- 10. fishersci.co.uk [fishersci.co.uk]

- 11. enamine.enamine.net [enamine.enamine.net]

- 12. gz-supplies.com [gz-supplies.com]

- 13. hazmatschool.com [hazmatschool.com]

- 14. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]

- 15. tri-iso.com [tri-iso.com]

- 16. aksci.com [aksci.com]

- 17. combi-blocks.com [combi-blocks.com]

- 18. ccny.cuny.edu [ccny.cuny.edu]

- 19. chemicalbook.com [chemicalbook.com]

- 20. jk-sci.com [jk-sci.com]

- 21. 5.4 Chemical Spill Procedures [ehs.cornell.edu]

- 22. enhs.uark.edu [enhs.uark.edu]

- 23. safety.charlotte.edu [safety.charlotte.edu]

- 24. solubilityofthings.com [solubilityofthings.com]

- 25. Hazardous Waste Compliance and Assistance | Missouri Department of Natural Resources [dnr.mo.gov]

- 26. youtube.com [youtube.com]

- 27. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]

A Theoretical Exploration of the Intermolecular Interactions of 1-(4-Methoxyphenyl)propan-1-amine Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical framework for investigating the intermolecular interactions of 1-(4-Methoxyphenyl)propan-1-amine hydrochloride. In the absence of extensive experimental data for this specific molecule, this document outlines a robust computational approach to predict its behavior and potential biological interactions. By leveraging a suite of powerful theoretical methods, including Density Functional Theory (DFT), molecular docking, and molecular dynamics (MD) simulations, we can elucidate the fundamental forces governing its interactions at the molecular level. This guide serves as a detailed roadmap for researchers seeking to understand the structure-activity relationships of this and similar compounds, paving the way for informed drug design and development.

Introduction

This compound is a chemical compound with the formula C10H16ClNO[1]. While its specific biological role is not extensively documented in publicly available literature, its structural motifs, particularly the methoxyphenyl group, are present in a variety of biologically active molecules. For instance, methoxy analogues of phencyclidine have been shown to be high-affinity ligands for the PCP-site on the glutamate NMDA receptor and also exhibit affinity for the serotonin transporter and sigma receptors. Furthermore, the p-methoxyphenyl moiety is a key component in compounds like apixaban, a potent factor Xa inhibitor[2]. These examples underscore the potential for this compound to engage in meaningful biological interactions, warranting a deeper investigation into its molecular behavior.

Theoretical studies provide a powerful and cost-effective avenue to explore these interactions, offering insights that can guide future experimental work. This guide will detail the application of modern computational chemistry techniques to dissect the non-covalent interactions that are critical to the function of this molecule.

Molecular Characteristics

Before delving into interaction studies, it is crucial to understand the intrinsic properties of this compound.

| Property | Value | Source |

| Molecular Formula | C10H16ClNO | [1] |

| Molecular Weight | 201.69 g/mol | [1][3] |

| CAS Number | 244145-40-2 (for S-enantiomer) | [1] |

The structure consists of a methoxy-substituted benzene ring attached to a propan-1-amine chain, with the amine group protonated to form the hydrochloride salt. This combination of an aromatic ring, a flexible alkyl chain, and a charged amine group suggests a rich landscape of potential intermolecular interactions, including:

-

Hydrogen Bonding: The protonated amine group is a strong hydrogen bond donor.

-

π-Interactions: The electron-rich aromatic ring can participate in π-π stacking and cation-π interactions.

-

Van der Waals Forces: Dispersion and dipole-dipole interactions will be significant along the entire molecule.

-

Electrostatic Interactions: The positive charge on the ammonium group will dominate long-range electrostatic interactions.

Theoretical Methodologies: A Guided Approach

The following sections outline a multi-faceted computational strategy to probe the interactions of this compound. The choice of these methods is deliberate, each providing a unique piece of the puzzle to form a comprehensive understanding.

Quantum Chemical Calculations with Density Functional Theory (DFT)

Causality: To accurately model the electronic structure and predict spectroscopic properties, DFT is the method of choice. It provides a good balance between computational cost and accuracy for molecules of this size. By calculating properties like the electrostatic potential surface and frontier molecular orbitals, we can identify regions of the molecule most likely to engage in interactions.

Protocol: DFT Optimization and Spectroscopic Prediction

-

Structure Building: Construct the 3D structure of 1-(4-Methoxyphenyl)propan-1-amine using molecular modeling software (e.g., Avogadro, GaussView).

-

Geometry Optimization: Perform a full geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). This will yield the lowest energy conformation of the molecule.

-

Frequency Analysis: Calculate the vibrational frequencies to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies). This calculation will also provide a theoretical infrared (IR) spectrum.

-

NMR Chemical Shift Calculation: Using the optimized geometry, compute the NMR chemical shifts (¹H and ¹³C) using the Gauge-Independent Atomic Orbital (GIAO) method.

-

Molecular Orbital and Electrostatic Potential Analysis: Visualize the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the electrostatic potential (ESP) mapped onto the electron density surface.

Data Presentation: Predicted Spectroscopic Data

| Parameter | Predicted Value Range |

| ¹H NMR (δ, ppm) | Aromatic: 6.8-7.5, Methoxy: ~3.8, Aliphatic: 0.9-3.5 |